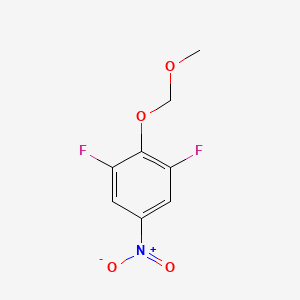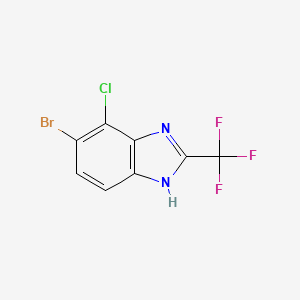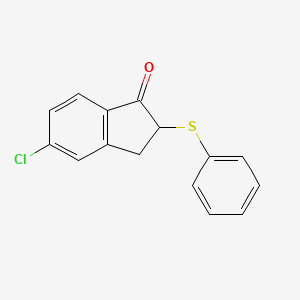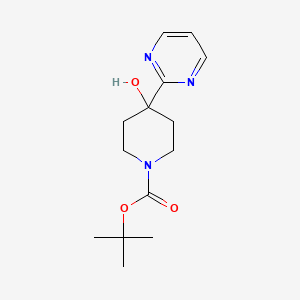
tert-butyl 4-hydroxy-4-pyrimidin-2-ylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-hydroxy-4-pyrimidin-2-ylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H21N3O3 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-pyrimidin-2-ylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Group: The pyrimidine group is introduced via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 4-hydroxy-4-pyrimidin-2-ylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced pyrimidine derivative.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-hydroxy-4-pyrimidin-2-ylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-hydroxy-4-pyrimidin-2-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and pyrimidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-4-pyrimidin-2-yl-piperidine-1-carboxylic acid methyl ester
- 4-Hydroxy-4-pyrimidin-2-yl-piperidine-1-carboxylic acid ethyl ester
- 4-Hydroxy-4-pyrimidin-2-yl-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
tert-butyl 4-hydroxy-4-pyrimidin-2-ylpiperidine-1-carboxylate is unique due to its tert-butyl ester group, which imparts specific steric and electronic properties
Eigenschaften
Molekularformel |
C14H21N3O3 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
tert-butyl 4-hydroxy-4-pyrimidin-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-13(2,3)20-12(18)17-9-5-14(19,6-10-17)11-15-7-4-8-16-11/h4,7-8,19H,5-6,9-10H2,1-3H3 |
InChI-Schlüssel |
QKPZLLSIRXTNTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B8574672.png)
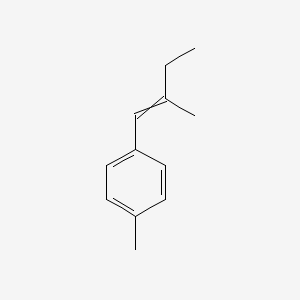
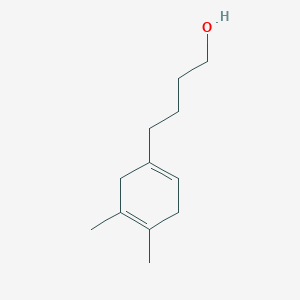
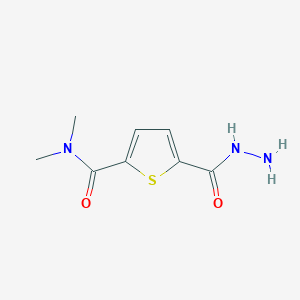
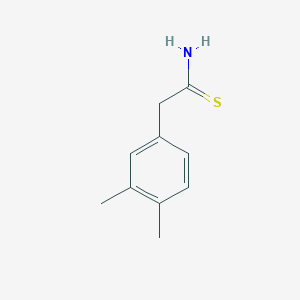
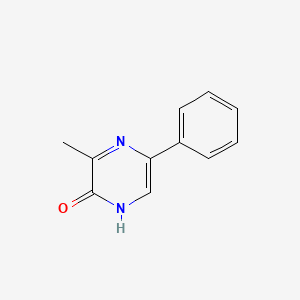
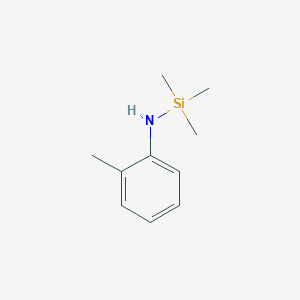
![methyl 2-[[2-[3-(bromomethyl)phenyl]acetyl]amino]-4-chlorobenzoate](/img/structure/B8574708.png)
![1-[tert-Butyl(dimethyl)silyl]piperazine](/img/structure/B8574726.png)
